Research on 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-iodophenyl)propanamide is primarily focused on its potential as a lead compound for developing new drugs, particularly for treating sickle cell disease symptoms [ [] ]. Studies have investigated its genotoxicity profile in vitro and in vivo, aiming to identify safer alternatives to hydroxyurea, a current treatment option for sickle cell disease [ [], [] ].
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4